Methyl (4-methyl-1,3-thiazol-2-yl)acetate
Overview
Description
Methyl (4-methyl-1,3-thiazol-2-yl)acetate is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This compound is known for its diverse biological activities and is used in various scientific research applications.
Mechanism of Action
Target of Action
Methyl (4-methyl-1,3-thiazol-2-yl)acetate is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) . .
Mode of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that thiazole derivatives, including this compound, may interact with multiple targets in the body.
Biochemical Pathways
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-methyl-1,3-thiazol-2-yl)acetate typically involves the reaction of 4-methylthiazole with methyl bromoacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiazole nitrogen attacks the carbon of the methyl bromoacetate, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-methyl-1,3-thiazol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Methyl (4-methyl-1,3-thiazol-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, fungicides, and biocides.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
Methyl (4-methyl-1,3-thiazol-2-yl)acetate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties
Biological Activity
Methyl (4-methyl-1,3-thiazol-2-yl)acetate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
1. Overview of Thiazole Derivatives
Thiazoles are heterocyclic compounds containing sulfur and nitrogen in their ring structure. They are known for their broad spectrum of biological activities, including antimicrobial , antitumor , anti-inflammatory , anticonvulsant , and antifilarial properties. This compound specifically exhibits significant potential in these areas due to its unique structural features.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Antimicrobial Activity : Thiazole derivatives disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death. Studies indicate that this compound can inhibit key metabolic pathways in pathogens, making it a candidate for antimicrobial therapy.
- Antitumor Activity : Research has shown that this compound can induce apoptosis in cancer cells. For instance, related thiazole compounds have demonstrated antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating significant potency .
3. Biological Activities
The following table summarizes the notable biological activities associated with this compound and related thiazole derivatives:
4.1 Antitumor Activity
A study evaluated the antiproliferative effects of a thiazole analogue similar to this compound against breast cancer cells. The compound exhibited an IC50 value of 5.73 µM against MCF-7 cells, demonstrating its potential as a lead compound for developing anti-breast cancer agents. Mechanistic studies revealed that the compound inhibits the vascular endothelial growth factor receptor (VEGFR)-2, promoting apoptosis and cell cycle arrest .
4.2 Antimicrobial Efficacy
Research has indicated that thiazole derivatives can effectively combat drug-resistant strains of Mycobacterium tuberculosis. This compound was tested alongside other compounds, showing promising results with minimum inhibitory concentrations (MICs) as low as ≤0.25 μM against various strains .
5. Conclusion
This compound represents a significant advancement in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Ongoing research into its mechanisms of action and efficacy against various diseases continues to highlight the importance of thiazole derivatives in drug development.
Properties
IUPAC Name |
methyl 2-(4-methyl-1,3-thiazol-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-5-4-11-6(8-5)3-7(9)10-2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVVMHZOBFCPMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427879 | |
Record name | methyl (4-methyl-1,3-thiazol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117840-81-0 | |
Record name | methyl (4-methyl-1,3-thiazol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(4-methyl-1,3-thiazol-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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